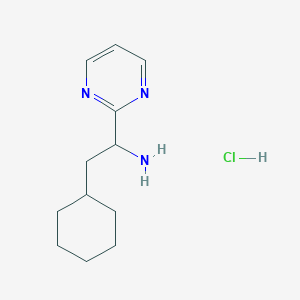
2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” is a chemical compound with the CAS Number: 2375274-41-0 . It has a molecular weight of 241.76 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” were not found, pyrimidine derivatives are known to be synthesized using various methods . For instance, chalcones can undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain corresponding pyrimidinones and pyrimidinethiones .Physical And Chemical Properties Analysis
“2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 . More specific physical and chemical properties would require additional experimental data.Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities : A study by El-Sawy et al. (2013) discusses the synthesis of certain pyrimidine derivatives that have shown significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines, including liver, breast, and colon cancers (El-Sawy et al., 2013).
Neurotransmitter Receptor Affinity : Wustrow et al. (1998) found that a series of compounds including cyclohexyl]pyrimidin-2-ylamine derivatives have receptor binding affinity for D2/D3 dopamine and serotonin 5-HT1A receptors. This suggests potential applications in developing treatments for neurological and psychiatric disorders (Wustrow et al., 1998).
Cyclin-Dependent Kinase Inhibitors : Wang et al. (2004) discuss the development of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These inhibitors are significant in cancer research due to their potential in controlling cell division and proliferation (Wang et al., 2004).
Anti-HIV Activity : Research by Vince and Hua (1990) highlights the synthesis of certain pyrimidinone nucleosides, demonstrating potent and selective anti-HIV activity. This indicates the potential application of these compounds in antiretroviral therapy (Vince & Hua, 1990).
Chemical Sensors and Imaging : Mandal et al. (2017) created a new sensor molecule using pyridoxal hydrochloride and 1,2-diaminocyclohexane for selective detection of Zn2+. This sensor has applications in live cell imaging and phosphatase activity response (Mandal et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “2-Cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride” are not available, research into pyrimidine derivatives is ongoing, with potential applications in various fields including medicinal chemistry . Future studies could focus on exploring the biological activities of this compound and its potential uses in medicine or other industries.
Propiedades
IUPAC Name |
2-cyclohexyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h4,7-8,10-11H,1-3,5-6,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPDLJPQSGDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)
![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)
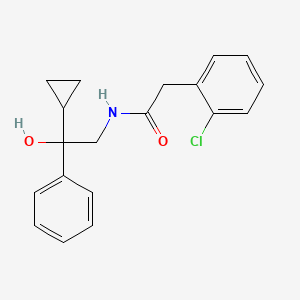

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)
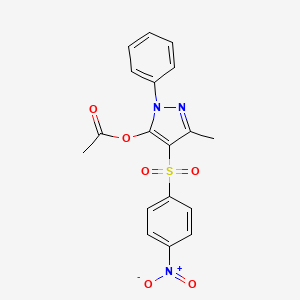
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-methylphenyl)-4-phenylbenzamide](/img/structure/B2929599.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)
![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)
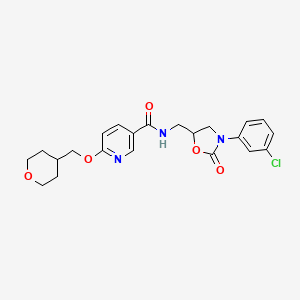
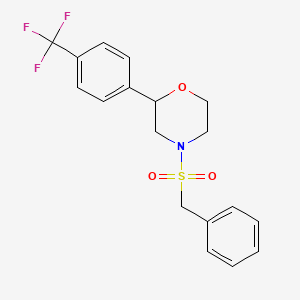
![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)
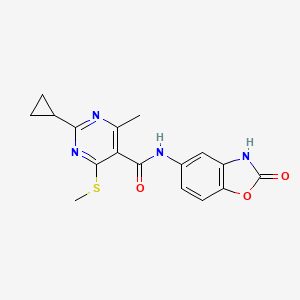
![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)